Mdmb-fubica
Overview
Description
MDMB-FUBICA is an indole-based synthetic cannabinoid that is presumed to be a potent agonist of the cannabinoid receptor 1 (CB1). It has been sold online as a designer drug and was first detected by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in Sweden in February 2015 . This compound is often sold in e-liquid form for use in electronic cigarettes .
Mechanism of Action
Target of Action
MDMB-FUBICA is an indole-based synthetic cannabinoid that is presumed to be a potent agonist of the CB1 receptor . The CB1 receptor is primarily found in the brain and is responsible for mediating most of the psychoactive effects of cannabinoids .
Mode of Action
This compound, like other synthetic cannabinoids, binds to the CB1 receptor, activating it . This activation leads to a series of intracellular events and changes.
Biochemical Pathways
Upon activation of the CB1 receptor, this compound affects various biochemical pathwaysIt is known that activation of the cb1 receptor can influence neurotransmitter release, thereby affecting various physiological and psychological processes .
Pharmacokinetics
It is known that synthetic cannabinoids like this compound are often metabolized via hydroxylation and n-dealkylation .
Result of Action
The activation of the CB1 receptor by this compound can lead to various molecular and cellular effects. These effects can include altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures . .
Biochemical Analysis
Biochemical Properties
MDMB-FUBICA is presumed to interact with the CB1 receptor, a G protein-coupled receptor found primarily in the central and peripheral nervous system . The nature of these interactions is likely to involve binding to the receptor, triggering a series of biochemical reactions that lead to the observed effects of the compound.
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the CB1 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor This binding is thought to activate the receptor, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
Studies on similar synthetic cannabinoids suggest that these compounds may have long-term effects on cellular function
Metabolic Pathways
This compound is metabolized via hydroxylation and N-dealkylation
Preparation Methods
The synthesis of MDMB-FUBICA involves several steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the indole core: This involves the reaction of an appropriate precursor with a formylating agent to introduce the formyl group at the 3-position of the indole ring.
Introduction of the fluorobenzyl group: The next step involves the reaction of the indole derivative with a fluorobenzyl halide to introduce the fluorobenzyl group at the 1-position of the indole ring.
Formation of the amide bond: The final step involves the reaction of the indole derivative with a suitable amine to form the amide bond, resulting in the formation of this compound.
Chemical Reactions Analysis
MDMB-FUBICA undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring and the fluorobenzyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.
Substitution: Substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
MDMB-FUBICA has several scientific research applications, including:
Comparison with Similar Compounds
MDMB-FUBICA is structurally similar to other synthetic cannabinoids, such as MDMB-FUBINACA, ADB-FUBIATA, and AMB-FUBINACA . this compound is unique due to its specific structural features, including the presence of a fluorobenzyl group and a tert-leucine-derived moiety . These structural differences contribute to its distinct pharmacological properties and effects.
Similar compounds include:
MDMB-FUBINACA: An indazole-based synthetic cannabinoid with similar pharmacological properties.
ADB-FUBIATA: A synthetic cannabinoid with a similar structure but differing by an additional methylene moiety in the acetamide linker.
AMB-FUBINACA: Another synthetic cannabinoid with similar effects but different structural features.
This compound’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAWIZIGOSKPBP-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032712 | |
Record name | MDMB-FUBICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-91-6 | |
Record name | N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mdmb-fubica | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDMB-FUBICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDMB-FUBICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Mdmb-Fubinaca a potent synthetic cannabinoid?
A1: While the provided excerpts do not specifically focus on Mdmb-Fubinaca's potency, they highlight the role of human carboxylesterases (hCES) in metabolizing synthetic cannabinoids, including Mdmb-Fubinaca. [] This enzymatic breakdown can significantly influence the duration of action and potency of these substances. The research indicates that synthetic cannabinoids with a terminal ester, particularly those with a smaller alcohol part and a larger acyl part, demonstrate higher affinity for hCES1 isozymes. [] This information suggests that modifications to the ester side chain of Mdmb-Fubinaca could potentially impact its interaction with hCES enzymes, influencing its overall potency and duration of action.
Q2: How does the structure of synthetic cannabinoids relate to their metabolism?
A2: The research suggests a link between the structure of synthetic cannabinoids and their metabolism by hCES enzymes. [] Specifically, compounds with a terminal ester bearing a small alcohol part and a larger acyl part show higher affinity for hCES1 isozymes. [] This structural feature can influence the rate at which these compounds are broken down in the body, ultimately impacting their duration of action and potential for drug-drug interactions. Further research is needed to fully elucidate the structure-metabolism relationship for specific synthetic cannabinoids like Mdmb-Fubinaca.
Q3: Beyond Mdmb-Fubinaca, what broader implications does this research have on understanding synthetic cannabinoids?
A3: This research contributes valuable insights into the metabolism of synthetic cannabinoids, a class of substances known for their rapid evolution and diverse chemical structures. By identifying hCES enzymes as key players in their breakdown, this research paves the way for:
- Predicting drug-drug interactions: Understanding the metabolic pathways of synthetic cannabinoids can help anticipate potential interactions with other medications metabolized by the same enzymes. []
- Explaining individual variations in response: Polymorphisms in hCES genes can lead to interindividual differences in enzyme activity, potentially explaining why some individuals experience more pronounced or prolonged effects from synthetic cannabinoids. []
- Developing targeted analytical tools: Identifying specific metabolites produced by hCES-mediated breakdown can aid in developing more sensitive and accurate methods for detecting synthetic cannabinoid use. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.